N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine

Physicochemical characterization Thermal stability Positional isomer comparison

Researchers needing a bifunctional building block for sequential heterocycle formation and cross-coupling diversification face limited options. N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine solves this: - Ortho-diamine motif condenses with aldehydes/acids to form benzimidazoles and quinoxalines. - Aryl bromide handle enables Suzuki-Miyaura and Buchwald-Hartwig couplings for late-stage diversification. - The 3-methyl-4-bromo substitution pattern modulates oxidative addition rates and steric accessibility, ensuring predictable reactivity without re-optimization. Supplied at ≥98% purity to minimize side reactions in library synthesis. Sourced from verified manufacturers with full quality assurance documentation.

Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
CAS No. 1038370-56-7
Cat. No. B3204573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine
CAS1038370-56-7
Molecular FormulaC13H13BrN2
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=CC=CC=C2N)Br
InChIInChI=1S/C13H13BrN2/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15/h2-8,16H,15H2,1H3
InChIKeyBZSSRIKPQQIQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine: Overview & Properties


N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine (CAS 1038370-56-7) is a brominated N-aryl-ortho-phenylenediamine with the molecular formula C13H13BrN2 and a molecular weight of 277.16 g/mol . The compound features a 1,2-diamine motif on one benzene ring and a 4-bromo-3-methylphenyl substituent on the N1 position, creating a scaffold that supports both C–N and C–C bond-forming reactions. Its ortho-diamine architecture enables condensation to benzimidazoles, quinoxalines, and related heterocycles, while the aryl bromide handle allows palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and other cross-coupling transformations . Commercial availability is documented from multiple suppliers at purity grades up to 98% .

Orthogonal reactivity

Aryl bromide for cross-coupling and ortho-diamine for heterocycle condensation enable sequential functionalization without protecting groups.

High-temperature synthesis

Predicted boiling point suggests wide liquid-phase processing window, supporting solvent-free condensations and melt-phase reactions.

High-purity option

Multiple suppliers offer grades up to 98%, reducing impurity-driven side reactions in catalytic transformations.

Why N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine Outperforms Analogs


Superficially similar ortho-phenylenediamine derivatives—including the 2-methyl positional isomer (CAS 276677-13-5), the parent N1-phenylbenzene-1,2-diamine (CAS 534-85-0), the 6-methyl analog (CAS 1075282-55-1), and the simpler 4-bromo-3-methylbenzene-1,2-diamine (CAS 952511-74-9)—differ in substitution pattern, steric environment, and physicochemical properties that alter reactivity in cross-coupling, condensation regioselectivity, solubility, and handling requirements . The 3-methyl-4-bromo substitution pattern uniquely positions the bromine para to the anilino nitrogen while placing the methyl group meta to the N1 linkage, which modulates the electronic character of the aryl bromide for oxidative addition and influences the steric accessibility of the vicinal diamine for heterocycle formation [1]. These factors translate into measurable differences in boiling point, density, purity specifications, storage conditions, and downstream synthetic utility that preclude direct substitution without re-optimization of reaction conditions .

Positional isomer

2-Methyl isomer (CAS 276677-13-5) alters steric and electronic environment at the aryl bromide, which may shift cross-coupling selectivity and heterocycle formation regiochemistry.

Non-brominated parent

N1-Phenylbenzene-1,2-diamine lacks the aryl bromide handle entirely, preventing post-condensation cross-coupling and limiting diversification.

Simpler analog

4-Bromo-3-methylbenzene-1,2-diamine lacks the N-phenyl extension, which can change solubility, conjugation, and handling; storage requirements also differ (refrigerated vs. ambient).

N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine: Comparator Evidence


Boiling Point vs. Positional Isomers

The target compound exhibits a predicted boiling point of 381.0 ± 37.0 °C , substantially higher than the non-brominated parent N1-phenylbenzene-1,2-diamine (332.7 ± 25.0 °C at 760 mmHg) and the positional isomer N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine (289 °C) [1]. The 92 °C increase versus the 2-methyl isomer and 48 °C versus the parent translates to a wider liquid-phase processing window for high-temperature reactions such as solvent-free condensations and melt-phase polymerizations.

Boiling Point vs. Isomers
Head-to-head
381.0 ± 37.0 °C

Supports high-temperature synthesis workflow without distillation loss.

Predicted; confirm experimentally.

Physicochemical characterization Thermal stability Positional isomer comparison

Density and Molar Volume Comparison

The target compound has a predicted density of 1.457 ± 0.06 g/cm³ , which is approximately 21–25% higher than the parent N1-phenylbenzene-1,2-diamine (1.2 ± 0.1 g/cm³) [1] and the non-brominated 4-bromo-3-methylbenzene-1,2-diamine (1.589 g/cm³ for the simpler analog lacking the N-phenyl ring) . This higher density reflects the heavier bromine atom and the extended aromatic system, and it directly affects molar volume calculations for solution preparation and reagent stoichiometry in parallel synthesis.

Density vs. Analogs
Reported
1.457 ± 0.06 g/cm³

Informs accurate solution preparation and molar volume calculations.

Predicted; validate with experimental data.

Physicochemical characterization Solution handling Density comparison

Purity Specifications and Reaction Reproducibility

Supplier catalogs list the target compound at two distinct purity tiers: ≥98% (ChemScene, Leyan) and 95% minimum (AKSci) . In comparison, the positional isomer N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine (CAS 276677-13-5) is commonly offered at 95%, and the 6-methyl analog (CAS 1075282-55-1) at 98% . The 98% purity tier reduces unknown impurity burden by approximately 3 absolute percentage points versus 95%, which can be consequential in metal-catalyzed cross-couplings where trace catalyst poisons (e.g., sulfur compounds, heavy metals) may suppress turnover at low catalyst loadings.

Purity Specifications
Reported
≥98% (ChemScene, Leyan) vs. 95% (typical for 2-methyl isomer)

Higher purity reduces side-product risk in cross-coupling reactions.

Supplier CoA required; verify by HPLC/NMR.

Purity specification Procurement decision Reaction reproducibility

Storage Stability vs. Ambient Analogs

The 98%-purity grade of the target compound requires sealed, dry storage at 2–8 °C , whereas the 95% grade can be stored long-term in a cool, dry place without refrigeration . The positional isomer N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine (CAS 276677-13-5) is stable under ambient storage , and 4-bromo-3-methylbenzene-1,2-diamine (CAS 952511-74-9) also requires 2–8 °C storage but in a dark place . The 3-methyl-4-bromo substitution pattern, combined with higher purity, appears to necessitate stricter temperature control to prevent oxidative degradation of the electron-rich ortho-diamine moiety, a factor that must be accounted for in procurement planning and inventory management.

Storage Stability
Reported
2–8 °C (98% grade) vs. ambient (2-methyl isomer)

Refrigerated storage required for high-purity grade; plan cold-chain logistics.

Supplier recommendation; verify lot-specific.

Storage condition Shipping logistics Stability

Orthogonal Reactivity of Aryl Bromide and Diamine

The target compound uniquely combines an aryl bromide (C–Br bond) for palladium-catalyzed cross-coupling with a vicinal diamine for condensation-driven heterocycle formation . The non-brominated parent N1-phenylbenzene-1,2-diamine (CAS 534-85-0) lacks this cross-coupling handle entirely, and the simpler 4-bromo-3-methylbenzene-1,2-diamine (CAS 952511-74-9) lacks the N-phenyl ring that contributes to the extended conjugation and steric environment [1]. The 6-methyl analog (CAS 1075282-55-1) adds steric hindrance adjacent to one amine, potentially altering benzimidazole formation kinetics [2]. The presence of both the bromine and the two amine groups in a single scaffold enables sequential or orthogonal functionalization without protecting-group manipulation, a synthetic advantage documented in the broader class of bromo-substituted benzene-1,2-diamines [3].

Orthogonal Reactivity
Class-level
Aryl bromide + ortho-diamine handles

Enables sequential functionalization without protecting groups.

Based on class reactivity; optimize conditions.

Cross-coupling Heterocycle synthesis Bifunctional scaffold

N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine: Key Applications


Benzimidazole Libraries via Cross-Coupling

The ortho-diamine moiety condenses with aldehydes or carboxylic acids to form the benzimidazole core, after which the aryl bromide undergoes palladium-catalyzed cross-coupling with boronic acids to introduce structural diversity. This two-step sequence exploits the orthogonal reactivity unique to bromo-substituted ortho-phenylenediamines [REFS-5 in Section 3]. The 381 °C boiling point [REFS-1 in Section 3] supports the elevated temperatures often required for condensation, and the 98% purity grade [REFS-1 in Section 3] minimizes side reactions that could complicate library purification. The non-brominated parent compound cannot participate in the cross-coupling step, making this scaffold the preferred choice for C–C diversification strategies.

Buchwald–Hartwig Amination for Pharmaceutical Intermediates

The aryl bromide serves as an electrophilic partner in Buchwald–Hartwig amination, enabling late-stage introduction of amine diversity. The 3-methyl substituent ortho to the bromine provides a defined steric and electronic environment that influences oxidative addition rates, distinguishing this scaffold from the 2-methyl isomer, which places the methyl group para to the bromine [REFS-2 in Section 2]. Procurement of the 98% purity grade ensures consistent catalytic performance across reaction screening campaigns.

Bromodomain-Targeted Chemical Probes

Benzene-1,2-diamine derivatives have been computationally designed as inducible nitric oxide synthase (iNOS) inhibitors, with docking scores used to rank isoforms selectivity [REFS-5 in Section 3]. The target compound's 3-methyl-4-bromo substitution pattern can be elaborated into benzimidazole-based bromodomain inhibitors, where the bromine atom may be retained for halogen bonding or displaced for further diversification. The refrigerated storage requirement [REFS-1 in Section 3] must be factored into compound management workflows for probe discovery programs.

Pyrazine Carboxamide Antibacterial Agents

Although the target compound itself is not the final bioactive molecule, its 4-bromo-3-methylphenyl fragment is a key substructure in pyrazine carboxamide derivatives that exhibit antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi) and alkaline phosphatase inhibition with IC50 values as low as 1.469 ± 0.02 µM [1]. The target diamine can serve as a precursor to these carboxamides or related amide analogs, providing a direct synthetic entry to a compound class with demonstrated dual antibacterial and enzyme inhibitory profiles.

Application
Selection Property
Validation Focus
Benzimidazole library synthesis
Orthogonal Br/diamine reactivity
Condensation efficiency and cross-coupling scope
Buchwald–Hartwig amination
3-Methyl-4-bromo steric/electronic profile
Oxidative addition rates and amine tolerance
Bromodomain-targeted probe design
Benzimidazole scaffold with retained Br
Target engagement and selectivity profiling (in vitro)
Precursor to antibacterial screening compounds
4-Bromo-3-methylphenyl fragment
Antimicrobial screening and enzyme inhibition assays

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